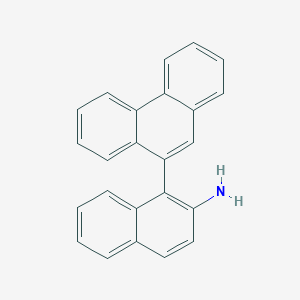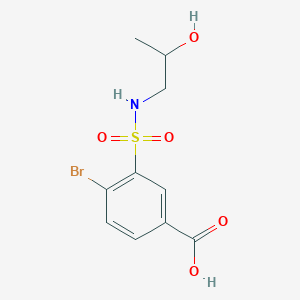
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid is an organic compound with the molecular formula C10H12BrNO5S. This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a hydroxypropyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid typically involves the following steps:
Sulfamoylation: The addition of a sulfamoyl group to the brominated benzoic acid.
Hydroxypropylation: The attachment of a hydroxypropyl group to the sulfamoylated benzoic acid.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-sulfamoylbenzoic acid
- 4-Bromo-3-(dimethylsulfamoyl)benzoic acid
Comparison
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H12BrNO5S |
|---|---|
Poids moléculaire |
338.18 g/mol |
Nom IUPAC |
4-bromo-3-(2-hydroxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12BrNO5S/c1-6(13)5-12-18(16,17)9-4-7(10(14)15)2-3-8(9)11/h2-4,6,12-13H,5H2,1H3,(H,14,15) |
Clé InChI |
VHHBFGCCSYIPMR-UHFFFAOYSA-N |
SMILES canonique |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


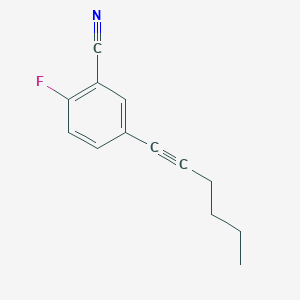
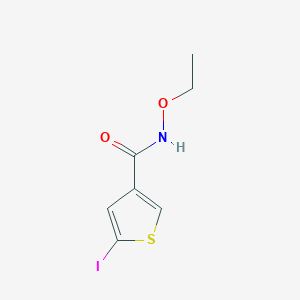
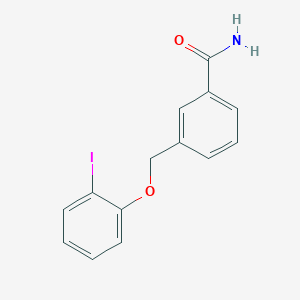
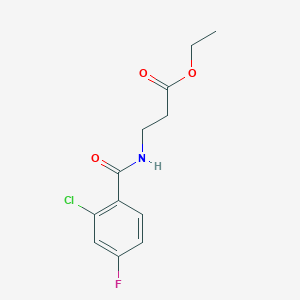
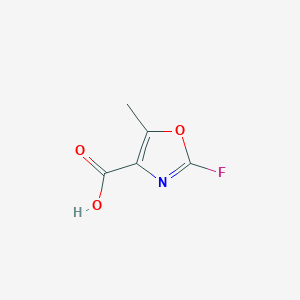

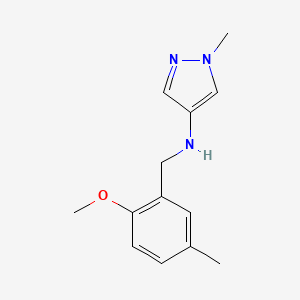
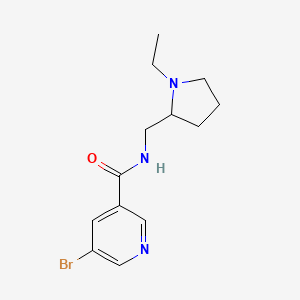
![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)


![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
